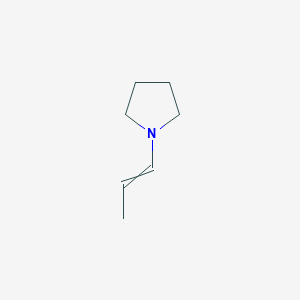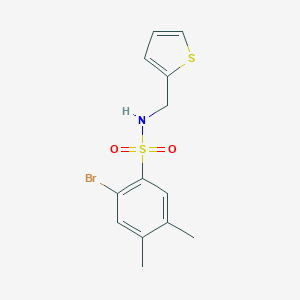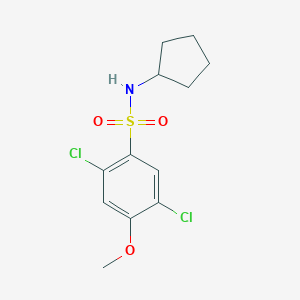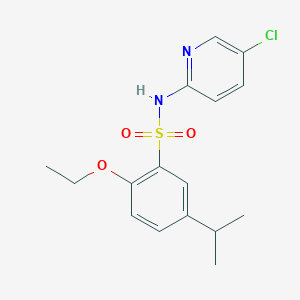![molecular formula C13H15N3O6S B224833 1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-5-nitro-2-methyl-1H-imidazole](/img/structure/B224833.png)
1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-5-nitro-2-methyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-5-nitro-2-methyl-1H-imidazole, also known as DMSO-NI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-5-nitro-2-methyl-1H-imidazole is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. This compound has been shown to inhibit the activity of protein kinase C, an enzyme that plays a role in cell proliferation and differentiation. Additionally, this compound has been shown to cross-link proteins, which may disrupt their function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, a process of programmed cell death. Additionally, this compound has been shown to inhibit the production of reactive oxygen species, which play a role in cancer progression. As an antimicrobial agent, this compound has been shown to disrupt bacterial cell membranes, leading to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-5-nitro-2-methyl-1H-imidazole in lab experiments is its high purity and yield, which allows for accurate and reproducible results. Additionally, this compound has demonstrated activity against various cancer cell lines and bacterial strains, making it a versatile tool for research. However, one limitation of using this compound is its potential toxicity, which may require careful handling and disposal.
Direcciones Futuras
For research on 1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-5-nitro-2-methyl-1H-imidazole include the development of analogs and exploring its potential applications in other fields.
Métodos De Síntesis
1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-5-nitro-2-methyl-1H-imidazole can be synthesized using a two-step process that involves the reaction of 2,5-dimethoxy-4-methylphenylsulfonyl chloride with 5-nitro-2-methylimidazole in the presence of a base, followed by the addition of dimethyl sulfoxide (DMSO) to the resulting product. The synthesis method has been optimized to yield high purity and high yield of this compound.
Aplicaciones Científicas De Investigación
1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-5-nitro-2-methyl-1H-imidazole has been studied for its potential applications in various fields, including cancer therapy, antimicrobial activity, and as a tool for studying protein-protein interactions. In cancer therapy, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. As an antimicrobial agent, this compound has demonstrated activity against various bacterial strains, including multidrug-resistant strains. Moreover, this compound has been used as a tool for studying protein-protein interactions due to its ability to cross-link proteins.
Propiedades
Fórmula molecular |
C13H15N3O6S |
|---|---|
Peso molecular |
341.34 g/mol |
Nombre IUPAC |
1-(2,5-dimethoxy-4-methylphenyl)sulfonyl-2-methyl-5-nitroimidazole |
InChI |
InChI=1S/C13H15N3O6S/c1-8-5-11(22-4)12(6-10(8)21-3)23(19,20)15-9(2)14-7-13(15)16(17)18/h5-7H,1-4H3 |
Clave InChI |
GNBNWGXSOSZHOY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)N2C(=NC=C2[N+](=O)[O-])C)OC |
SMILES canónico |
CC1=CC(=C(C=C1OC)S(=O)(=O)N2C(=NC=C2[N+](=O)[O-])C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]indoline](/img/structure/B224775.png)
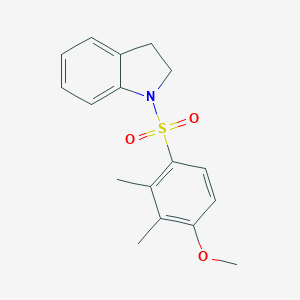
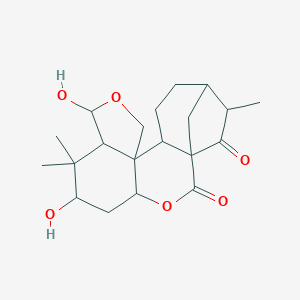
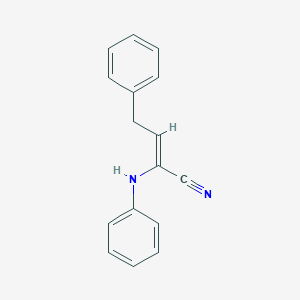
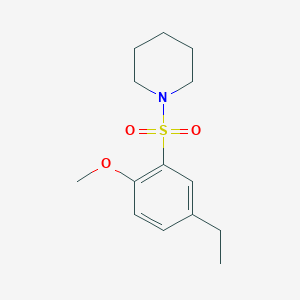


![2,3-dichloro-6-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B224815.png)
![1-[(2-Fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B224817.png)
![Ethyl 1-[(3-tert-butyl-4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B224821.png)
